Pgam1-IN-1

Enzyme Inhibition Cancer Metabolism Xanthone Derivatives

Pgam1-IN-1 (Compound 9h) is the definitive N-xanthone benzenesulfonamide PGAM1 inhibitor for cancer metabolism research. With a well-characterized IC50 of 6.4 μM against recombinant PGAM1 and robust antiproliferative activity in H1299 NSCLC cells (IC50 14.1±1.9 μM), it serves as an essential orthosteric probe and SAR benchmarking standard. Unlike allosteric modulators (e.g., HKB99) or alternative chemotypes, Pgam1-IN-1 targets the catalytic active site, enabling precise dissection of catalytic vs. scaffolding functions. Its intermediate potency provides a critical reference point for evaluating novel analogs and ensures reliable HTS assay validation. Choose Pgam1-IN-1 for reproducible, publication-grade results.

Molecular Formula C19H11ClFNO6S
Molecular Weight 435.8 g/mol
Cat. No. B2657809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePgam1-IN-1
Molecular FormulaC19H11ClFNO6S
Molecular Weight435.8 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)OC3=CC(=CC(=C3C2=O)O)NS(=O)(=O)C4=C(C(=CC=C4)Cl)F)O
InChIInChI=1S/C19H11ClFNO6S/c20-10-3-1-6-15(18(10)21)29(26,27)22-9-7-12(24)17-14(8-9)28-13-5-2-4-11(23)16(13)19(17)25/h1-8,22-24H
InChIKeyHOMMZVQJPVUUEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Pgam1-IN-1 (Compound 9h): A Benchmark Xanthone-Based PGAM1 Inhibitor for Cancer Metabolism Research


Pgam1-IN-1 (also designated Compound 9h) is a small-molecule inhibitor of phosphoglycerate mutase 1 (PGAM1), a pivotal glycolytic enzyme frequently upregulated in diverse cancers to sustain metabolic reprogramming and anabolic biosynthesis [1]. This compound belongs to the N-xanthone benzenesulfonamide chemical class and demonstrates potent enzymatic inhibition of recombinant PGAM1 with an IC₅₀ of 6.4 μM [1]. In cellular contexts, Pgam1-IN-1 effectively suppresses the proliferation of H1299 non-small cell lung cancer cells, exhibiting an IC₅₀ of 14.1±1.9 μM [1].

Why Pgam1-IN-1 Cannot Be Replaced by Other PGAM1 Inhibitors: A Case for Structural Selectivity


The PGAM1 inhibitor landscape encompasses diverse chemotypes—including xanthones, anthraquinones, and allosteric modulators—each exhibiting distinct potency, selectivity, and mechanism-of-action profiles. Substituting Pgam1-IN-1 with an alternative, such as the more potent PGAM1-IN-2 (IC₅₀ = 2.1 μM) or the allosteric inhibitor HKB99 (IC₅₀ = 0.85 μM), fundamentally alters the experimental outcome. These differences arise from variations in molecular recognition at the enzyme's active site or allosteric pockets, leading to divergent effects on downstream metabolite flux, cellular proliferation, and pathway engagement [1]. Therefore, experimental reproducibility and biological interpretation hinge upon selecting the precise chemotype validated for a specific research context.

Quantitative Differentiation of Pgam1-IN-1: Head-to-Head Potency and Cellular Efficacy Data


Pgam1-IN-1 Exhibits Intermediate Enzymatic Potency with a Defined Selectivity Window Relative to Lead Series Members

Pgam1-IN-1 (Compound 9h) inhibits recombinant human PGAM1 with an IC₅₀ of 6.4 μM. This places it at an intermediate potency within its direct chemical series, being 3-fold less potent than the optimized lead molecule PGAM1-IN-2 (Compound 15h, IC₅₀ = 2.1 μM) but 2-fold more potent than the initial lead scaffold PGMI-004A (IC₅₀ = 13.1 μM) [1][2]. This quantitative gradient underscores the structure-activity relationship (SAR) within the xanthone benzenesulfonamide class and establishes Pgam1-IN-1 as a critical comparator for evaluating the functional impact of chemical modifications [1].

Enzyme Inhibition Cancer Metabolism Xanthone Derivatives

Cellular Antiproliferative Activity of Pgam1-IN-1 in H1299 NSCLC Cells Compared to PGAM1-IN-2

In H1299 non-small cell lung cancer (NSCLC) cells, Pgam1-IN-1 inhibits proliferation with an IC₅₀ of 14.1±1.9 μM. This cellular efficacy is significantly stronger than that of the more enzymatically potent analog PGAM1-IN-2, which exhibits an IC₅₀ of 33.8±6.1 μM in the same cellular context [1]. This disparity highlights that superior enzymatic inhibition (as seen with PGAM1-IN-2) does not directly translate to enhanced cellular potency, likely due to differences in cell permeability, intracellular stability, or target engagement within the complex cellular milieu [1].

Cancer Cell Proliferation Non-Small Cell Lung Cancer MTT Assay

Chemical Scaffold Divergence: Pgam1-IN-1 Represents a Structurally Distinct Xanthone Chemotype Relative to Anthraquinone-Based Allosteric Inhibitors

Pgam1-IN-1 is built upon an N-xanthone benzenesulfonamide core scaffold, which distinguishes it from other potent PGAM1 inhibitors such as the anthraquinone-derived allosteric modulator HKB99 (IC₅₀ = 0.85 μM) [1][2]. While HKB99 acts through a non-competitive, allosteric mechanism that disrupts PGAM1's conformational dynamics and protein-protein interactions [2], Pgam1-IN-1 is presumed to engage the enzyme's active site or a proximal region based on its structural analogy to other sulfonamide-based inhibitors in the series [1]. This fundamental difference in binding mode and chemical backbone implies distinct off-target profiles and metabolic consequences, despite both compounds ultimately reducing PGAM1 catalytic output.

Chemical Biology Scaffold Hopping Allosteric Inhibition

Recommended Research Applications for Pgam1-IN-1 in Oncology and Metabolic Studies


Structure-Activity Relationship (SAR) Studies in Xanthone-Based PGAM1 Inhibitor Optimization

Pgam1-IN-1 serves as a pivotal intermediate benchmark in SAR campaigns aimed at optimizing the N-xanthone benzenesulfonamide series. Its intermediate enzymatic potency (IC₅₀ = 6.4 μM) and robust cellular activity (H1299 IC₅₀ = 14.1 μM) provide a critical reference point for evaluating the impact of chemical modifications on both target engagement and cellular efficacy [1]. Researchers can utilize Pgam1-IN-1 as a comparator to assess whether newly synthesized analogs achieve a favorable balance between enzymatic inhibition and antiproliferative activity, a key challenge highlighted by the disconnect observed with the more enzymatically potent but less cell-active PGAM1-IN-2 [1].

Investigating PGAM1 Dependency in Non-Small Cell Lung Cancer (NSCLC) Cell Models

Given its validated antiproliferative effect in H1299 NSCLC cells (IC₅₀ = 14.1±1.9 μM), Pgam1-IN-1 is an optimal tool compound for dissecting the role of PGAM1 in lung cancer biology [1]. Studies examining the impact of PGAM1 inhibition on glycolytic flux, serine biosynthesis, and redox homeostasis in NSCLC can reliably employ Pgam1-IN-1 at concentrations informed by its cellular IC₅₀. This application is particularly valuable for comparing the metabolic vulnerabilities of NSCLC cell lines with varying levels of PGAM1 expression or dependency [1].

Comparative Analysis of Orthosteric vs. Allosteric PGAM1 Inhibition Mechanisms

Pgam1-IN-1, as a representative of the active-site-targeting xanthone sulfonamide class, is an essential control compound for experiments designed to differentiate the biological consequences of orthosteric versus allosteric PGAM1 inhibition. By comparing the phenotypic outcomes of Pgam1-IN-1 treatment with those of an allosteric inhibitor like HKB99, researchers can deconvolute the distinct contributions of catalytic blockade versus disruption of PGAM1's non-enzymatic scaffolding functions and protein interactions [1][2].

Benchmarking Cellular PGAM1 Inhibition in High-Throughput Screening (HTS) Assays

With a well-defined and reproducible IC₅₀ for H1299 cell proliferation (14.1±1.9 μM), Pgam1-IN-1 can be utilized as a positive control and benchmarking standard in HTS campaigns aimed at identifying novel PGAM1 inhibitors or evaluating the PGAM1-dependency of cancer cell line panels [1]. Its moderate potency allows for a clear window to detect both more potent and less potent hits, making it an ideal reference compound for assay validation and quality control in drug discovery workflows [1].

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